molecular formula C7H5NS B030560 Benzothiazole CAS No. 95-16-9

Benzothiazole

Cat. No. B030560
CAS RN: 95-16-9
M. Wt: 135.19 g/mol
InChI Key: IOJUPLGTWVMSFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole and its derivatives has been a key area of research due to their significant biological activities. Methods for synthesizing benzothiazoles include the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, and cyclization of thioamide or carbon dioxide (CO2) as raw materials. Advances in green chemistry have also contributed to the development of environmentally friendly synthesis methods for benzothiazoles, employing catalysts such as palladium, copper, and iron complexes. These methodologies offer a variety of synthetic routes, including enantioselective synthesis, metal- and reagent-free synthesis, and water-mediated synthesis, aiming for high yield, selectivity, and purity of the products (Gao et al., 2020); (Itoh & Mase, 2007).

Molecular Structure Analysis

Benzothiazole's molecular structure comprises a benzene ring fused with a thiazole ring, which imparts unique electronic and photophysical properties. This structure has made benzothiazole a fundamental component in the chemistry of photoluminescent compounds, with applications in organic light-emitting diodes, solar cells, and other molecular organic electronic devices. The understanding of its properties and reactions is fundamental for the design and application of these derivatives in light technology (Neto et al., 2013).

Chemical Reactions and Properties

Benzothiazole and its derivatives undergo various chemical reactions, including C-H functionalization, C-S bond formation, and cyclative cleavage of the benzotriazole ring. These reactions have been optimized through the use of copper catalysis, palladium catalysis, and environmentally friendly conditions to achieve efficient synthesis of benzothiazoles. The ability to introduce substituents at different positions on the benzothiazole ring allows for the creation of a wide array of derivatives with diverse chemical properties (Zhu et al., 2017); (Evindar & Batey, 2006).

Physical Properties Analysis

The physical properties of benzothiazole, such as its melting point, boiling point, and solubility, are influenced by the nature of its substituents. These properties are crucial for the application of benzothiazole derivatives in various fields, including their use as intermediates in organic synthesis, photoluminescent materials, and pharmaceuticals. The design and synthesis of benzothiazole derivatives aim to optimize these physical properties for specific applications.

Chemical Properties Analysis

Benzothiazole's chemical properties, including its reactivity and stability, are central to its application in pharmaceuticals and organic materials. Its derivatives exhibit a range of pharmacological activities, such as antimicrobial, antitumor, and anti-inflammatory effects, due to the electronic characteristics of the benzothiazole ring. The development of new synthetic methods has enabled the introduction of various functional groups into the benzothiazole scaffold, expanding its utility and applicability in different chemical and biological contexts (Liu et al., 2017).

Scientific Research Applications

  • Drug Discovery : Benzothiazole motifs are crucial in modern drug discovery, especially due to their widespread use in natural and pharmaceutical agents. The structural diversity of these compounds aids in the exploration of new bioactive agents (Prajapat, 2018).

  • Cancer Research : Benzothiazole-based drug discovery shows promise in treating various diseases, particularly in cancer research. Several compounds have demonstrated selectivity and in vivo efficacy (Law & Yeong, 2022).

  • Antimicrobial, Anti-Inflammatory, and Anticancer Treatments : Arylbenzothiazole 12 has shown strong aryl hydrocarbon receptor agonistic activity and antibiofilm activity, which could be useful in antimicrobial, anti-inflammatory, and anticancer treatments (Goya-Jorge et al., 2020).

  • Broad Biological Properties : Benzothiazole compounds have a wide range of biological properties, including anticancer, antimicrobial, and antidiabetic properties, making them significant in medicinal chemistry (Ali & Siddiqui, 2013).

  • Neurological Applications : Benzothiazoles have potential applications in treating neurological conditions like epilepsy and neurodegenerative diseases. They are also being explored in diagnostics and drug development (Hroch et al., 2015).

  • Anticonvulsant Agents : Substituted benzothiazole compounds are being investigated as safer anticonvulsant agents, potentially offering improved efficacy in treating epilepsy (Kale et al., 2020).

  • Chemotherapy : Benzothiazole derivatives show anticancer activity through mechanisms like tyrosine kinase inhibition, topoisomerase inhibition, and reactive oxygen species activation, broadening the scope in cancer chemotherapy (Pathak et al., 2019).

  • Therapeutic Potentials : Benzothiazole-containing compounds show high therapeutic potential for treating various ailments, including cancer, diabetes, and inflammation (Bhutani et al., 2019).

Safety And Hazards

Benzothiazole is toxic if swallowed or in contact with skin . It is harmful if inhaled and causes serious eye irritation . It is also harmful to aquatic life .

Future Directions

Benzothiazole and its derivatives have shown potential in various fields, including as anti-tubercular compounds , antibacterial agents , and in the development of novel therapeutics . The development of novel antibiotics to control resistance problems is crucial . The future of benzothiazole research lies in the development of more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

1,3-benzothiazole
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InChI

InChI=1S/C7H5NS/c1-2-4-7-6(3-1)8-5-9-7/h1-5H
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InChI Key

IOJUPLGTWVMSFF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)N=CS2
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Molecular Formula

C7H5NS
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DSSTOX Substance ID

DTXSID7024586
Record name Benzothiazole
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Molecular Weight

135.19 g/mol
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Physical Description

Liquid, Yellow liquid with an unpleasant odor; mp = 2 deg C; [HSDB] Colorless liquid; [Alfa Aesar MSDS], Clear to amber liquid; quinoline-like, rubbery odour
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Boiling Point

227-228 °C AT 765 MM HG, 231.00 to 233.00 °C. @ 760.00 mm Hg
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Solubility

SLIGHTLY SOL IN WATER; SOL IN ALC, CARBON DISULFIDE, Very soluble in ether, soluble in acetone, slightly soluble in water., 4.3 mg/mL at 25 °C, Very slightly soluble in water; Soluble in acetone, carbon disulfide, Miscible at room temperature (in ethanol)
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Density

1.246 AT 20 °C/4 °C, 1.236-1.240
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Vapor Pressure

0.01 [mmHg]
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Product Name

Benzothiazole

Color/Form

Yellow liquid

CAS RN

95-16-9
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Melting Point

2 °C
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Synthesis routes and methods I

Procedure details

The 2-(4-aminophenyl)benzoxazole, benzothiazole, or benzimidazole was prepared by condensation of the appropriate aniline derivative with p-amino benzoic acid using polyphosphoric acid. The product was converted to the corresponding isothiocyanate with thiophosgene and subsequently condensed with cyanoacetamide to form the thiocarbamoyl cyanoacetamide. Treatment with bromine afforded the cyano hydroxy thiazole, which was converted to carboxamidine by treatment with the appropriate amide, as shown above.
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Name
polyphosphoric acid
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Synthesis routes and methods II

Procedure details

A mixture of 9,9-Diethyl-7-bromo-fluorene-2-carboxaldehyde (49.35 g., 0.15 mol.), 2-amino thiophenol (20 ml. 0.187 mol., 1,25 eq.), and DMSO (110 ml) was heated in an oil bath to a bath temperature of 195° C., held there for 45 minutes, and then poured into water. The separated solids were collected, reslurried in 1:4 acetic acid-water (1000 ml.) filtered, and washed with water and dilute sodium bicarbonate solution. These solids, 80.05 g., were then reslurried in hot ethanol, (600 ml), cooled and filtered to get the product benzothiazole, 45.69 g., m.p. 133.6-135° C. An additional 6.6 g., m.p. 134.6-135.5° C., was obtained by chromatography of the ethanol filtrate. Total recovery 52.29 g. (80.3% yield). Mass Spec: m/z 433, 435, (M+). Anal: Calcd for C24H20BrNS: C, 66.37; H, 4.64; Br, 18.40; N, 3.23; and S, 7.37. Found: C, 66.46; H, 4.52; Br, 18.54; N, 3.14; and S, 7.19.
Name
9,9-Diethyl-7-bromo-fluorene-2-carboxaldehyde
Quantity
49.35 g
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reactant
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20 mL
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110 mL
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Yield
80.3%

Synthesis routes and methods III

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromopyridine (220 mg, 1.39 mmol) and 2-but-3-ynyl-5-fluoro-benzo[d]thiazole (286 mg, 1.39 mmol). The crude residue was purified by flash chromatography (DCM/MeOH 99:1 to 98:2) to yield 38 mg-(0.13 mmol, 100%) of 5-fluoro-2-(4-pyridin-2-yl)but 3-ynyl)benzo[d]thiazole as an orange solid.
Quantity
220 mg
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reactant
Reaction Step One
Quantity
286 mg
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reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromopyridine (193 mg, 1.22 mmol) and 2-but-3-ynyl-4-methyl-benzo[d]thiazole (246 mg, 1.22 mmol). The crude residue was purified by flash chromatography DCM/MeOH 99:1 to 98:2) to yield 86 mg (0.31 mmol, 25%) of 4-methyl-2-(4-pyridin-2-yl)but-3-ynyl)benzo[d]thiazole as a brown oil.
Quantity
193 mg
Type
reactant
Reaction Step One
Name
2-but-3-ynyl-4-methyl-benzo[d]thiazole
Quantity
246 mg
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromopyridine (46 mg, 0.29 mmol) and 2-but-3-ynyl-4,7-dimethyl-benzo[d]thiazole (63 mg, 0.29° mmol). The crude residue was purified by flash chromatography (CM/MeOH 99:1 to 98:2) to yield 15 mg (52 mmol, 18%) of 4,7-dimethyl-2-(4-pyridin-2-yl)but-3-ynyl)benzo[d]thiazole as a yellow solid.
Quantity
46 mg
Type
reactant
Reaction Step One
Name
2-but-3-ynyl-4,7-dimethyl-benzo[d]thiazole
Quantity
63 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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